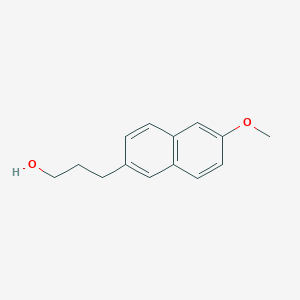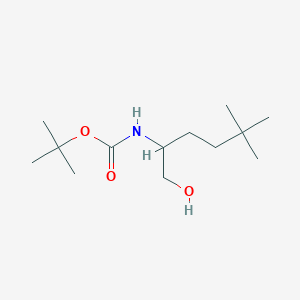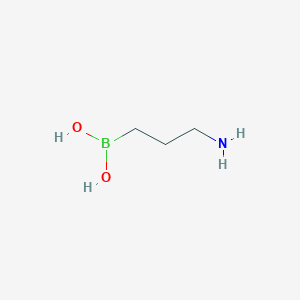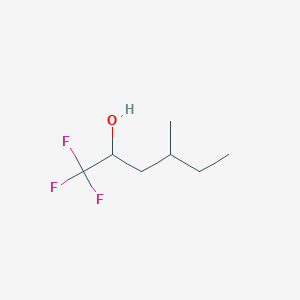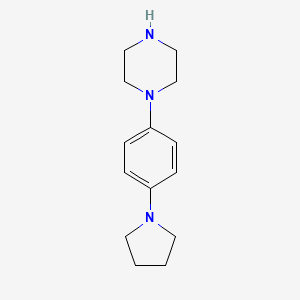![molecular formula C10H22N2O3 B13592026 tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate CAS No. 138847-37-7](/img/structure/B13592026.png)
tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate: is a chemical compound known for its use as a protected amine in organic synthesis. It is also referred to as N-(tert-Butoxycarbonyl)ethanolamine or Boc-2-aminoethanol. This compound is widely used in the synthesis of various biochemical substances, including phosphatidyl ethanolamines and ornithine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate typically involves the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride. The reaction mixture is then treated with liquid ammonia and cooled. Finally, di-tert-butyl dicarbonate is added, and the mixture is stirred to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate has several scientific research applications:
Chemistry: Used as a protected amine in organic synthesis.
Biology: Employed in the synthesis of phosphatidyl ethanolamines and ornithine.
Medicine: Utilized in the development of pharmaceuticals and biochemical research.
Industry: Applied in the production of various biochemical substances
Wirkmechanismus
The mechanism of action of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate involves its role as a protected amine. The compound protects the amine group during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
- N-Boc-ethanolamine
- N-Boc-2-aminoacetaldehyde
- N-Boc-ethylenediamine
Uniqueness: tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate is unique due to its specific structure, which provides both protection and reactivity. Its ability to protect the amine group while allowing for further functionalization makes it valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
138847-37-7 |
|---|---|
Molekularformel |
C10H22N2O3 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)11-5-6-12(4)7-8-13/h13H,5-8H2,1-4H3,(H,11,14) |
InChI-Schlüssel |
BYIPIBLHBIMKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


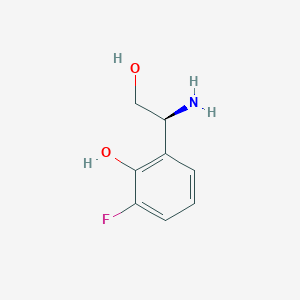

![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)

